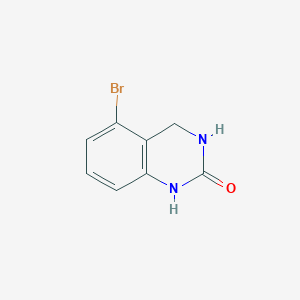

5-bromo-3,4-dihydro-2(1H)-Quinazolinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSVCWIHODXNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3,4 Dihydro 2 1h Quinazolinone and Its Analogs

Classical and Conventional Synthetic Routes to 2(1H)-Quinazolinone Scaffolds

The foundational approaches to constructing the 2(1H)-quinazolinone core have traditionally relied on cyclization and condensation reactions of readily available precursors. These methods, while established, often require harsh reaction conditions.

Cyclization Reactions of Precursor Molecules

Cyclization reactions form the cornerstone of quinazolinone synthesis. These reactions typically involve the formation of the heterocyclic ring from an open-chain precursor that already contains most of the required atoms. A common strategy involves the cyclization of 2-aminobenzamides with various carbonyl compounds. For instance, the reaction of 2-aminobenzamide (B116534) with aldehydes or ketones can yield 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org Subsequent oxidation can then lead to the fully aromatic quinazolinone ring system.

Another classical approach involves the intramolecular cyclization of N-(2-carbamoylphenyl) derivatives. These precursors can be prepared by acylating 2-aminobenzamide, and the subsequent cyclization can be induced by heat or acid catalysis to furnish the desired quinazolinone scaffold. The choice of the acylating agent determines the substituent at the 2-position of the resulting quinazolinone.

Condensation Reactions Involving Anthranilic Acid Derivatives or 2-Aminobenzamide

Condensation reactions are widely employed for the synthesis of 2(1H)-quinazolinone scaffolds, often starting from anthranilic acid or its derivatives. nih.govacs.org One of the most prominent methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. nih.gov Modifications of this reaction, such as using formamide, can lead to the formation of the parent 2(1H)-quinazolinone ring system. ijarsct.co.in

A versatile approach involves a three-component reaction, for example, the condensation of anthranilic acid, an amine, and an orthoester. researchgate.netijprajournal.com This one-pot synthesis allows for the introduction of diversity at both the 2- and 3-positions of the quinazolinone core. Similarly, 2-aminobenzamide can be used as a key starting material in condensation reactions with aldehydes, ketones, or orthoesters to construct the dihydroquinazolinone framework. nih.govmdpi.com These reactions are often catalyzed by acids or Lewis acids to facilitate the condensation and subsequent cyclization steps. organic-chemistry.org Microwave-assisted organic synthesis has also been applied to accelerate these condensation reactions, often leading to higher yields and shorter reaction times. ijarsct.co.inresearchgate.net

Targeted Synthesis Strategies for Bromo-substituted Dihydroquinazolinones

The introduction of a bromine atom at a specific position on the dihydroquinazolinone core requires carefully designed synthetic strategies. These can be broadly categorized into direct bromination of a pre-formed quinazolinone ring or the use of bromo-substituted starting materials.

Regioselective Bromination Approaches for Quinazolinone Cores

Direct bromination of the quinazolinone scaffold can be a straightforward method for introducing a bromine atom. However, achieving regioselectivity is a significant challenge due to the presence of multiple reactive sites on the aromatic ring. The outcome of the bromination is highly dependent on the reaction conditions, including the choice of brominating agent and the solvent system. researchgate.net For instance, using N-bromosuccinimide (NBS) as a brominating agent can offer milder reaction conditions compared to molecular bromine, potentially leading to better control over the regioselectivity. The directing effects of the substituents already present on the quinazolinone ring play a crucial role in determining the position of bromination.

Recent advances have focused on developing catalytic methods for regioselective halogenation. For example, peptide-catalyzed atroposelective bromination has been reported for 3-arylquinazolin-4(3H)-ones, demonstrating the potential for high levels of enantioinduction and regiocontrol. nih.gov While this specific example pertains to a different isomer, the underlying principles of catalyst-controlled regioselectivity are applicable to the broader class of quinazolinones.

Utilization of Bromo-anilines or Bromo-anthranilic Acids as Starting Materials

A more controlled and widely used approach to synthesize specifically substituted bromo-quinazolinones is to start with a precursor that already contains the bromine atom at the desired position. acs.org For the synthesis of 5-bromo-3,4-dihydro-2(1H)-quinazolinone, 2-amino-6-bromobenzamide (B2609325) or a related derivative would be the ideal starting material. However, the synthesis of this specific precursor can be challenging.

A more common strategy involves the use of commercially available bromo-anthranilic acids. For example, 5-bromoanthranilic acid can be condensed with chloro-acyl chlorides to yield N-acyl-anthranilic acids, which can then be cyclized to form benzoxazinone (B8607429) intermediates. nih.gov These intermediates can subsequently react with amines to furnish the desired bromo-substituted quinazolinone derivatives. nih.gov Similarly, bromo-anilines can be utilized as precursors in multi-step synthetic sequences to construct the quinazolinone ring system with the bromine atom incorporated from the beginning of the synthesis. researchgate.net This "bottom-up" approach ensures unambiguous placement of the halogen substituent on the final heterocyclic scaffold.

Advanced and Catalytic Synthetic Approaches to Dihydroquinazolinones

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally benign methods. This is reflected in the synthesis of dihydroquinazolinones, where advanced and catalytic approaches are increasingly being employed. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for the synthesis of chiral 2,3-dihydroquinazolinones. Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric reaction between imines and 2-aminobenzamides, affording dihydroquinazolinones in good yields and high enantioselectivities. nih.govresearchgate.net These methods provide access to enantiomerically enriched compounds, which is crucial for the development of new therapeutic agents.

Transition-metal catalysis has also made significant contributions to the synthesis of quinazolinone scaffolds. Gold-catalyzed cascade reactions have been developed for the synthesis of polycyclic dihydroquinazolinones, demonstrating high regioselectivity and broad substrate scope. mdpi.com Copper-catalyzed domino reactions of alkyl halides and anthranilamides offer an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation and cyclization reactions have been utilized to construct quinazolinone-fused polycyclic systems in a one-pot fashion. rsc.org These catalytic methods often proceed under milder reaction conditions and with higher atom economy compared to classical synthetic routes.

The following table summarizes the different synthetic approaches:

| Synthetic Approach | Key Features | Starting Materials | Products |

| Classical Cyclization | Relies on intramolecular ring formation. | 2-aminobenzamides, N-(2-carbamoylphenyl) derivatives | 2,3-dihydroquinazolin-4(1H)-ones, 2(1H)-quinazolinones |

| Classical Condensation | Involves intermolecular bond formation and cyclization. | Anthranilic acid, 2-aminobenzamide, aldehydes, ketones, amides | 2(1H)-quinazolinones, 2,3-disubstituted quinazolinones |

| Regioselective Bromination | Direct introduction of bromine onto the quinazolinone core. | Quinazolinone, brominating agents (e.g., NBS) | Bromo-substituted quinazolinones |

| Synthesis from Bromo-precursors | Builds the quinazolinone ring from a bromo-substituted starting material. | Bromo-anthranilic acids, bromo-anilines | Specifically bromo-substituted quinazolinones |

| Advanced Catalytic Methods | Utilizes organocatalysts or transition metals for enhanced efficiency and selectivity. | Imines, 2-aminobenzamides, alkyl halides, anthranilamides | Chiral dihydroquinazolinones, polycyclic quinazolinones |

Transition-Metal Catalysis in Dihydroquinazolinone Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of dihydroquinazolinones, offering efficient and selective routes to these heterocyclic compounds. rsc.org These catalytic methodologies often provide advantages over classical condensation procedures by enabling the use of readily available starting materials and proceeding under milder reaction conditions. rsc.org

Various transition metals, including palladium, copper, and iron, have been successfully employed in the synthesis of quinazolinone derivatives. For instance, iron-catalyzed cyclization reactions of substituted 2-halobenzoic acids and amidines have been developed. rsc.org These reactions can be performed in environmentally benign solvents like water and can be accelerated using microwave irradiation, leading to moderate to high yields of the desired products. rsc.orgsci-hub.cat

Copper-catalyzed one-pot reactions of 2-nitrobenzonitriles with carbonyl compounds in the presence of a reductant also provide a viable route to 2,3-dihydroquinazolin-4(1H)-ones under mild conditions with good functional group tolerance. organic-chemistry.org Furthermore, scandium(III)-inda-pybox complexes have been utilized as catalysts for the enantioselective synthesis of 2,3-dihydroquinazolinones through an asymmetric intramolecular amidation of an imine. organic-chemistry.org

While many methods focus on the synthesis of the broader dihydroquinazolinone class, transition-metal-free approaches have also been reported. For example, the reaction of 2-aminobenzonitriles with aldehydes in the presence of potassium tert-butoxide provides dihydroquinazolinones in high yields at room temperature. acs.org

Table 1: Examples of Transition-Metal Catalyzed Synthesis of Dihydroquinazolinones

| Catalyst | Starting Materials | Product | Key Features |

| Iron(III) acetylacetonate (B107027) / DMEDA | Substituted 2-halobenzoic acid, Amidines | Quinazolinone derivatives | Microwave-assisted, Can be performed in water |

| Copper catalyst | 2-nitrobenzonitriles, Carbonyl compounds | 2,3-dihydroquinazolin-4(1H)-ones | One-pot reaction, Mild conditions |

| Sc(III)-inda-pybox complex | --- | 2,3-dihydroquinazolinones | Enantioselective synthesis |

This table provides a summary of representative examples and is not exhaustive.

Organocatalytic and Biocatalytic Methods for Enantioselective Synthesis

In recent years, organocatalysis has become a dominant field in organic synthesis, offering a valuable alternative to metal catalysis and biocatalysis. nih.gov Organocatalysts are particularly advantageous for their ability to construct molecular diversity in an asymmetric fashion, which is crucial for the synthesis of chiral dihydroquinazolinones. nih.gov

Chiral phosphoric acids are a prominent class of organocatalysts used for the enantioselective synthesis of 2,3-dihydroquinazolinones. researchgate.net These catalysts can effectively promote the asymmetric condensation and subsequent amine addition cascade reaction of 2-aminobenzamides and aldehydes, affording optically active products in excellent yields and with high enantioselectivity. nih.govresearchgate.net For instance, the use of a chiral organocatalyst can lead to the formation of 2,3-dihydroquinazolinones in up to 99% yield and 97% enantiomeric excess. rsc.orgrsc.org This method has shown broad applicability to a wide range of aryl aldehydes. nih.gov

Another approach involves the use of vitamin B1 (thiamine hydrochloride) as an efficient organocatalyst for the synthesis of 2,3-dihydroquinazolinones in water, a green solvent. nih.gov This method allows for the reaction of 2-aminobenzamide with various aldehydes and ketones to proceed smoothly under reflux conditions. nih.gov

Biocatalytic methods, while less common for this specific scaffold, offer the potential for highly selective transformations under mild conditions. For example, α-chymotrypsin has been reported as a biocatalyst for the synthesis of dihydroquinazolinones. researchgate.net

Table 2: Examples of Organocatalytic Enantioselective Synthesis of Dihydroquinazolinones

| Catalyst | Starting Materials | Product | Yield | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | 2-aminobenzamides, Aldehydes | 2,3-dihydroquinazolinones | up to 99% | up to 97% |

| Chiral Organocatalyst C-3 | 2-aminobenzamide, Aldehydes | Optically active 2,3-dihydroquinazolinones | 94-99% | Moderate to excellent |

| Vitamin B1 (Thiamine Hydrochloride) | 2-aminobenzamide, Aldehydes/Ketones | 2,3-dihydroquinazolinones | 74-86% | Not applicable (racemic) |

Data sourced from multiple studies and represents a general overview.

Microwave-Assisted and Solid-Phase Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful and environmentally friendly technique in organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. nih.govscholarsresearchlibrary.com The application of microwave technology to the synthesis of quinazolinone derivatives has been particularly effective. nih.gov

A notable example is the microwave-assisted, multicomponent protocol for the synthesis of substituted 3,4-dihydroquinazolinones. rsc.org This method, starting from o-formyl carbamates, proceeds through a cascade imine/cyclization/aza-Henry reaction sequence to afford a variety of structurally diverse products in moderate to excellent yields. rsc.org The reaction is characterized by its speed, flexibility, and tolerance of various functional groups. rsc.org Iron-catalyzed cyclization reactions for quinazolinone synthesis can also be efficiently carried out under microwave irradiation in aqueous media. sci-hub.cat

Solid-Phase Synthesis

Solid-phase synthesis is a valuable technique for the construction of libraries of organic molecules, which is particularly useful in drug discovery. nih.gov While the solid-phase synthesis of quinazolin-2-ones has been relatively unexplored, novel approaches have been developed for the synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.gov

These methods typically involve anchoring a suitable building block to a solid support, such as a Rink resin, followed by a series of chemical transformations to construct the dihydroquinazolinone core. nih.gov The final products are then cleaved from the resin. This approach allows for the systematic variation of substituents at different positions of the heterocyclic ring, facilitating the generation of diverse compound libraries for biological screening. nih.gov

Table 3: Comparison of Microwave-Assisted and Solid-Phase Synthesis

| Technique | Key Advantages | Typical Reaction Conditions | Application |

| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Cleaner reactions, Environmentally benign | Microwave irradiation, Often in solution | Synthesis of individual compounds or small libraries |

| Solid-Phase Synthesis | Amenable to automation and high-throughput synthesis, Simplified purification | Reactions on a solid support (e.g., resin), Stepwise addition of reagents | Generation of large and diverse compound libraries |

This table provides a general comparison of the two techniques.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of new therapeutic agents. Derivatization and functionalization at various positions of this core structure are key strategies to modulate its biological activity, physicochemical properties, and pharmacokinetic profile.

Modifications at the Nitrogen Atoms (N1, N3) for Enhanced Activity

The nitrogen atoms at positions N1 and N3 of the dihydroquinazolinone ring are common sites for modification to enhance biological activity. Introduction of various substituents at these positions can influence the molecule's interaction with biological targets.

For example, in the synthesis of 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives, a one-pot multicomponent reflux condensation reaction is employed to introduce N-Mannich bases at the N1 position. arabjchem.orgresearchgate.net This involves the reaction of the parent quinazolinone with formaldehyde (B43269) and various substituted amines. arabjchem.org These modifications have been shown to impart a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. arabjchem.org

Similarly, the synthesis of N-substituted 3,4-dihydroquinazolinone derivatives via solid-phase synthesis allows for the introduction of a wide array of substituents at the N3 position. This approach is instrumental in creating libraries of compounds for screening and identifying derivatives with improved potency and selectivity.

Substitutions on the Benzene (B151609) Ring (C6, C7, C8)

Modifications on the benzene ring of the dihydroquinazolinone core, specifically at positions C6, C7, and C8, can significantly impact the compound's biological profile. The introduction of various functional groups can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding to target proteins.

For instance, the synthesis of certain quinazolinone derivatives involves the use of substituted anthranilic acids as starting materials, which allows for the incorporation of substituents on the benzene ring from the outset.

Side Chain Incorporations and Heterocyclic Annulations

The incorporation of side chains and the annulation of additional heterocyclic rings onto the dihydroquinazolinone core are advanced strategies to create novel chemical entities with potentially enhanced or new biological activities. These modifications can lead to compounds with increased structural complexity and diverse pharmacological profiles.

For example, the synthesis of spiro-fused quinazolinones can be achieved through a concise organocatalytic one-pot, three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones. frontiersin.org This approach allows for the introduction of a spirocyclic system at the C4 position of the quinazolinone ring.

Structure Activity Relationship Sar of 5 Bromo 3,4 Dihydro 2 1h Quinazolinone Derivatives

Influence of the Bromine Atom at C5 on Pharmacological Profiles and Selectivity

While direct studies on the C5-bromo substitution of the 3,4-dihydro-2(1H)-quinazolinone core are not extensively detailed in the available literature, the role of halogen atoms on the fused benzene (B151609) ring of quinazolinone derivatives has been widely investigated for its impact on pharmacological activity. nih.govresearchgate.net Halogens, including bromine, significantly alter the electronic and lipophilic properties of the molecule, which in turn affects receptor binding, membrane permeability, and metabolic stability.

In broader quinazolinone classes, bromine substitution has been shown to be advantageous for various biological activities. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives revealed that electron-withdrawing groups such as bromo on the aniline (B41778) ring are beneficial for antiproliferative activity, and 3-bromo substituted molecules displayed potent efficacy. mdpi.com Similarly, 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have demonstrated improved inhibitory activity against COX-2. nih.gov In the context of antifungal agents, replacing other groups with a bromo substituent sometimes results in comparable activity to highly effective fluoro-substituted analogues. ijnrd.org

Role of the Dihydrogenated Pyrimidine (B1678525) Ring (C3, C4) on Biological Activities

The pyrimidine ring is a fundamental component of the quinazolinone scaffold, and its properties are significantly altered by the presence of the fused benzene ring. nih.gov The defining feature of 5-bromo-3,4-dihydro-2(1H)-quinazolinone is the saturation at the C3-N4 bond of the pyrimidine ring. This dihydrogenation imparts significant structural changes compared to the more common, unsaturated 4(3H)-quinazolinone core.

The primary consequence of this saturation is a loss of planarity. While the 4(3H)-quinazolinone ring system is largely planar and rigid, the 3,4-dihydro counterpart adopts a non-planar conformation. This introduces three-dimensionality and conformational flexibility to the molecule. Such changes are critical in drug-receptor interactions, as they can allow the molecule to adopt an optimal geometry to fit into a binding site that a rigid, planar molecule cannot. The increased flexibility can, however, also come at an entropic cost upon binding.

The biological significance of this dihydrogenated ring is underscored by its presence in various pharmacologically active natural products and synthetic compounds. bohrium.com Although direct SAR comparisons between analogous saturated and unsaturated quinazolinones are not abundant, the structural differences imply a distinct pharmacological profile. The hydrogen bond donor/acceptor pattern is also altered. The N3 atom in the unsaturated system is part of an amide, whereas in the dihydrogenated system, it is an amine-like nitrogen within an ureido-like moiety, which can influence its interaction with biological targets.

Impact of Substituents at N3 and C2 on Receptor Affinity and Efficacy

Substituents at N3: The nature of the substituent at the N3 position is a critical determinant of biological activity.

Aromatic and Bulky Groups: For antimicrobial activity, the presence of a substituted aromatic ring at the N3 position is considered essential. nih.gov In anticancer applications, SAR studies have revealed that bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring at N3 are crucial for anti-proliferative effects against cell lines like HT-1080. rsc.org

Alkyl Groups: The type of alkyl group at N3 can fine-tune activity. In a series of antiproliferative quinazolin-4-one/3-cyanopyridin-2-one hybrids, an allyl group at N3 conferred significantly higher potency than ethyl or phenyl groups. nih.gov

Substituents at C2: The C2 position is equally important for modulating the pharmacological profile.

Small Functional Groups: Simple substitutions such as methyl, amine, or thiol groups at the C2 position are often essential for potent antimicrobial activity. nih.gov

Aromatic and Heterocyclic Rings: In the pursuit of adenosine (B11128) receptor antagonists, C2-substituted quinazolinone analogues showed superior affinity for A1 and A2A receptors compared to related benzoxazinone (B8607429) scaffolds. nih.gov The specific substitution on a C2-phenyl ring dictated the selectivity; for example, a methyl para-substitution favored A1 affinity, while a 3,4-dimethoxy substitution favored A2A binding. nih.gov

Amine Substituents: Introducing substituents with hindered tertiary amines at the C2 position has been shown to enhance antagonist activity and, importantly, improve the solubility of quinazoline (B50416) derivatives. mdpi.com

The interplay between substituents at C2 and N3 is also a key consideration in drug design, with modifications at one position influencing the synthetic feasibility and biological activity of substitutions at the other. rsc.org

Table 1: Influence of N3 and C2 Substitutions on Quinazolinone Activity

Correlation between Specific Structural Features and Identified Molecular Targets

The versatility of the quinazolinone scaffold allows its derivatives to interact with a wide range of molecular targets. Specific structural features are strongly correlated with inhibition of particular enzymes or binding to specific receptors.

Protein Kinases (EGFR, CDK9): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Activity is enhanced by electron-donating groups at the C6 and C7 positions and electron-withdrawing groups on the C4-anilino ring. mdpi.comnih.gov Other quinazolinone derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), where substitutions at the C2 and C6 positions were modified to improve affinity for the enzyme's gatekeeper region. mdpi.com

Inflammatory Pathway Enzymes (COX-2): Certain quinazolinone derivatives are known to inhibit key mediators of inflammation. For example, compounds with halogen substitutions on the benzene ring and aryl groups at N3 can downregulate the expression of COX-2, IL-1β, iNOS, and TNF-α by suppressing the NF-κB pathway. nih.gov

Adenosine Receptors: As noted previously, C2-substituted quinazolinones can act as antagonists for A1 and A2A adenosine receptors. The structural features of the C2 substituent are critical for achieving high affinity and selectivity for these G-protein coupled receptors. nih.gov

Other Targets: The chemical diversity of quinazolinone derivatives has led to their identification as inhibitors of various other targets crucial for cell survival and proliferation. These include Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis, and tubulin, where inhibitors prevent its polymerization into microtubules during mitosis. nih.gov

Comparative SAR Insights from Analogs and Broader Quinazolinone Derivatives

Analyzing analogs and broader quinazolinone derivatives provides a richer understanding of the SAR for the this compound scaffold.

Halogen Comparisons: The type and position of halogen substitution significantly impact activity. In some series, the order of antiproliferative efficacy is Cl > Br > F. nih.gov In others, iodine at the C6 and C8 positions dramatically improves antibacterial activity. nih.gov This highlights that while halogens are generally favorable, the optimal choice is context-dependent, relying on a balance of steric and electronic factors for a given biological target. nih.gov

Impact of Different Scaffolds: Comparing quinazolinones to structurally similar scaffolds reveals the importance of the core heterocycle. For instance, C2-substituted quinazolinones displayed markedly superior adenosine receptor affinity compared to their benzoxazinone analogs, which were largely inactive, emphasizing the critical role of the nitrogen atoms in the pyrimidine ring for receptor interaction. nih.gov

Influence of Diverse Substituents: Incorporating varied chemical moieties leads to distinct biological activities. Hybrid molecules combining the quinazolinone core with pyrazole, thiazolidinone, or indole (B1671886) rings have yielded potent anticancer agents. rsc.org The addition of urea (B33335) or thiourea (B124793) groups, particularly those with fluoro-substitutions, has been shown to produce highly potent antifungal activity. ijnrd.org Similarly, linking a sulfamerazine (B1682647) moiety can result in compounds that inhibit viral proteases like 3CLpro and inflammatory enzymes such as cPLA2 and sPLA2. mdpi.com

This comparative data underscores that while the this compound core provides a foundational structure, its ultimate pharmacological profile is dictated by the specific combination of substituents at the C2, N3, and other positions, which fine-tune its interactions with a diverse array of biological targets.

Mechanistic Investigations of Biological Activities of 5 Bromo 3,4 Dihydro 2 1h Quinazolinone Analogs

Elucidation of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Kinases, PARP, Thymidylate Synthase, Glycogen Synthase Kinase-3, BioA)

Analogs of 5-bromo-3,4-dihydro-2(1H)-quinazolinone have been the subject of extensive research to understand their interactions with various enzymatic targets, revealing their potential as inhibitors of several key enzymes involved in disease progression.

Kinase Inhibition: Quinazolinone derivatives are recognized as potent inhibitors of protein kinases, which are crucial in cellular signaling pathways that govern cell growth, proliferation, and differentiation. ekb.eg Dysregulation of these pathways is a hallmark of cancer, making kinase inhibition a prime target for therapeutic intervention. ekb.eg

Tyrosine Kinases: Many quinazolinone-based compounds have been developed as tyrosine kinase inhibitors (TKIs). ekb.eg For instance, certain 4-anilinoquinazoline (B1210976) derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Modifications to the quinazolinone scaffold, such as the introduction of a benzothiazole (B30560) component, have yielded compounds with excellent inhibitory activity against EGFR. ekb.eg Some derivatives have also shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), both of which are critical for angiogenesis. ekb.egmdpi.com Docking studies have shown that these compounds can act as ATP-competitive type-I inhibitors or non-competitive type-II inhibitors of kinases like CDK2, HER2, and EGFR. nih.gov Specifically, interactions with the DFG motif residues, such as Asp855 in the ATP-binding site of EGFR, are crucial for their inhibitory action. nih.gov

Other Kinases: The inhibitory activity of quinazolinone analogs extends beyond tyrosine kinases. A series of thiazolo[5,4-f]quinazolin-9-ones were identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and CDK5/p25. nih.gov Furthermore, a derivative, BIQO-19, has been shown to suppress the expression of activated Aurora Kinase A (p-AKA) in non-small cell lung cancer cells. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is a key enzyme in DNA repair and programmed cell death. researchgate.net Its inhibition is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netnih.gov Several quinazolinone analogs have been identified as potent PARP-1 inhibitors. nih.gov For example, acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid have demonstrated inhibitory profiles in the low nanomolar range. researchgate.net Molecular modeling suggests the propanoyl side chain plays a significant role in binding to the enzyme's active site. researchgate.net Other studies have utilized a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere of the phthalazinone motif found in the known PARP inhibitor Olaparib, resulting in new derivatives with potent PARP-1 inhibitory activity. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. Inhibition of TS can lead to the arrest of cell growth. Nonclassical quinazoline (B50416) analogs, such as 10-propargyl-5,8-dideazafolic acid derivatives, have been shown to be potent inhibitors of L1210 TS, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov These compounds act as folate antimetabolites, and their growth-inhibitory effects on cells can be reversed by the addition of thymidine, confirming TS as the primary target. nih.govnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its hyperactivity has been implicated in various central nervous system disorders and other diseases. nih.gov Several thiazolo[5,4-f]quinazolin-9-one derivatives have been identified as micromolar inhibitors of GSK-3. nih.gov Molecular modeling studies indicate that these selective inhibitors bind to the ATP-binding site of GSK-3, forming a key hydrogen bond with Val135 and targeting a specific hydrophobic pocket within the enzyme. nih.gov

While extensive research has been conducted on the inhibition of the aforementioned enzymes, specific studies detailing the inhibition of BioA by this compound analogs were not prominently found in the reviewed literature.

Receptor Modulation and Agonism

The biological activities of this compound analogs are often mediated through their interaction with various cellular receptors, particularly receptor tyrosine kinases. These interactions typically involve inhibition or modulation of receptor activity rather than agonism.

Quinazolinone derivatives have been extensively studied as antagonists of receptor tyrosine kinases, which are cell surface receptors that play a pivotal role in signaling pathways controlling cell growth, survival, and angiogenesis. mdpi.comnih.gov For example, many analogs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The binding of these compounds to the kinase domain of EGFR blocks the downstream signaling cascade, thereby inhibiting tumor cell proliferation. nih.gov

Furthermore, certain quinazoline derivatives have demonstrated inhibitory activity against other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com PDGFR is involved in cell growth and differentiation, and its hyperactivity can contribute to various diseases, including cancer. mdpi.com The development of 4-piperazino-substituted quinazoline derivatives has led to potent PDGFR inhibitors. mdpi.com

In some cases, molecular docking studies have suggested that quinazolinone derivatives can act as agonists. For instance, certain analogs were found to display agonistic behavior toward the GABA-A receptor in silico. nih.gov However, the predominant mechanism of action for this class of compounds in the context of anticancer and antimicrobial activities is receptor antagonism and enzyme inhibition.

Interaction with Cellular Macromolecules (e.g., DNA, Tubulin)

In addition to enzyme and receptor interactions, this compound analogs can exert their biological effects by directly interacting with other essential cellular macromolecules, most notably tubulin and DNA.

Interaction with Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Disruption of microtubule dynamics is a well-established anticancer strategy. mdpi.com Numerous 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the curved-to-straight conformational transition necessary for microtubule assembly. acs.orgbham.ac.uk This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov The potency of these compounds can be substantial, with some analogs exhibiting sub-micromolar cytotoxicity against a broad spectrum of human cancer cell lines. nih.govrsc.org For example, a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analog displayed activity below 50 nM against several cancer cell lines. rsc.org A co-crystal structure of a quinazolinone sulfamate (B1201201) derivative with the αβ-tubulin heterodimer has confirmed its interaction at the colchicine binding site. acs.org

Interaction with DNA: The integrity and replication of DNA are fundamental to cell survival, and molecules that interfere with these processes can have potent therapeutic effects. Certain quinazolinone-based heterocyclic compounds have been investigated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. By inhibiting these topoisomerases, the compounds prevent the proper management of DNA supercoiling, leading to DNA damage and bacterial cell death.

In Vitro Biological Activity Profiling

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

Derivatives of the quinazolinone scaffold have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various pathogenic bacteria and fungi. researchgate.net The antimicrobial potency is often influenced by the nature and position of substituents on the quinazolinone ring. nih.gov

Antibacterial Activity: Studies have shown that quinazolinone analogs are active against both Gram-positive and Gram-negative bacteria. researchgate.net The sensitivity of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, to these compounds is often higher than that of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net For instance, certain 6-bromo-2-alkyl/aryl-3-{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones have exhibited antimicrobial activities. researchgate.net The incorporation of iodine at the 6 and 8 positions of the quinazolinone ring has been shown to significantly enhance antibacterial activity. nih.gov Some novel quinazolinone-based compounds have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial survival. researchgate.net

Antifungal Activity: In addition to their antibacterial properties, many quinazolinone derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. biomedpharmajournal.org For example, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas showed that one of its compounds was particularly active against C. albicans with a minimum inhibitory concentration (MIC) of 10 μg/mL. juniperpublishers.com The introduction of aza isatin (B1672199) moieties into the quinazolinone structure has also yielded compounds with notable activity against pathogenic fungi. nih.gov

The table below summarizes the antimicrobial activity of selected quinazolinone derivatives against various microbial strains.

| Compound Series/Derivative | Test Organism | Activity/Potency |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent activity against various strains. biomedpharmajournal.org |

| 9-bromo/chloro-5-(morpholin-4-yl/piperidin-4-yl)-tetrazolo[1,5-c]quinazoline | S. aureus, E. faecalis | Higher sensitivity observed in Gram-positive bacteria. researchgate.net |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Bacteria | Substitution with iodine significantly improved antibacterial activity. nih.gov |

| 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas | C. albicans | Most active compound showed MIC of 10 μg/mL. juniperpublishers.com |

| N-hexyl substituted isatin-quinazoline derivative | Bacteria and Fungi | Relatively active against screened Gram-positive, Gram-negative bacteria and fungi. nih.gov |

Anticancer Activity and Anti-proliferative Mechanisms (e.g., Apoptosis Induction)

Quinazolinone analogs, including those related to this compound, are a significant class of compounds with potent anticancer activity against a wide range of human cancer cell lines. nih.govnih.gov Their anti-proliferative effects are mediated through various mechanisms, with the induction of apoptosis being a prominent outcome. bue.edu.eg

The cytotoxicity of these compounds has been demonstrated against numerous cancer cell lines, including those from breast (MCF-7, MDA-MB-231), colon (HCT-116, HT29), lung (H460), ovarian (A2780), and liver (HepG-2) cancers. nih.govnih.govnih.gov The IC50 values for some of these derivatives are in the low micromolar and even nanomolar range, indicating high potency. nih.govnih.gov For example, certain 2,3-dihydroquinazolin-4(1H)-one derivatives showed IC50 values ranging from 4.87 to 205.9 μM against the HCT-116 cell line. nih.gov

The primary anti-proliferative mechanisms include:

Enzyme Inhibition: As detailed in section 4.1.1, these compounds inhibit key enzymes like tyrosine kinases (e.g., EGFR), PARP, and thymidylate synthase, which are crucial for cancer cell survival and proliferation. mdpi.comresearchgate.netnih.gov

Tubulin Polymerization Inhibition: By interacting with tubulin, these analogs disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. nih.govnih.govrsc.org This mitotic arrest ultimately triggers the apoptotic cascade.

Induction of Apoptosis: A key mechanism of anticancer activity for quinazolinone derivatives is the induction of programmed cell death, or apoptosis. nih.govbue.edu.eg This is often achieved through both extrinsic and intrinsic pathways. Studies have shown that these compounds can lead to the overexpression of pro-apoptotic proteins like p21 and the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. nih.gov Furthermore, they can activate caspases, which are the executive enzymes of apoptosis. Flow cytometry analysis using Annexin V-FITC has confirmed a significant increase in early and late apoptotic cells following treatment with these compounds. nih.govtandfonline.com For instance, one quinazolinone-isatin conjugate increased the percentage of late apoptotic cells by over 60% in MDA-MB-231 breast cancer cells. tandfonline.com

The table below presents the cytotoxic activity of various quinazolinone derivatives against selected cancer cell lines.

| Compound Series/Derivative | Cancer Cell Line | IC50 Value |

| Dihydroquinazolinone derivatives | HCT-116 (Colon) | 4.87–205.9 µM nih.gov |

| Dihydroquinazolinone derivatives | MCF-7 (Breast) | 14.70–98.45 µM nih.gov |

| Quinazolinone-piperonyl derivatives | HepG-2 (Liver) | 2.46–36.85 µM nih.gov |

| Quinazolinone-piperonyl derivatives | MCF-7 (Breast) | 3.87–88.93 µM nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29, U87, A2780, H460, BE2-C | <50 nM rsc.org |

| Quinazolinone–isatin conjugates | MDA-MB-231 (Breast) | 10.38–38.67 µM tandfonline.com |

| Quinazolinone–isatin conjugates | LOVO (Colon) | 9.91–15.77 µM tandfonline.com |

Anti-inflammatory and Immunomodulatory Effects

Quinazolinone derivatives, particularly those featuring halogen substitutions, have been a significant focus of research for their anti-inflammatory properties. nih.gov The presence of a bromine atom on the quinazolinone scaffold is often associated with enhanced biological activity. Studies on various bromo-quinazolinone analogs have demonstrated notable efficacy in preclinical models of inflammation.

Research into a series of 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one analogs revealed significant anti-inflammatory potential. nih.gov In carrageenan-induced paw edema assays, one of the most effective compounds in this series, compound 21 , demonstrated a 32.5% inhibition of edema. nih.gov Generally, thiazolidinone-containing quinazolinones showed better anti-inflammatory activity than their azetidinone counterparts. nih.gov It was also observed that analogs with a p-chlorophenyl group exhibited superior activity compared to those with an unsubstituted phenyl group, highlighting the potential importance of halogenation. nih.gov

Further investigations into other series of bromo-quinazolinones have corroborated these findings. For instance, studies on 3-(4-Bromophenyl)-4-(3H)quinazolinone showed it to be among the most active in its series for in-vitro anti-inflammatory activity, evaluated by the denaturation of bovine serum albumin. rasayanjournal.co.in Similarly, novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models. researchgate.net

The immunomodulatory effects of quinazolinone derivatives have also been explored, often in the context of their anticancer activities. Certain quinazolinone-based thalidomide (B1683933) analogs have demonstrated considerable immunomodulatory properties. nih.gov For example, specific analogs were found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB P65), and vascular endothelial growth factor (VEGF) in HepG-2 cells, with effects comparable or superior to thalidomide. nih.gov One particular compound, Compound 12 , reduced TNF-α levels from 162.5 to 49.2 pg/ml and caused a 77.74% reduction in NF-κB P65. nih.gov These findings suggest that the quinazolinone scaffold can serve as a platform for developing potent modulators of key inflammatory and immune pathways.

Table 1: Anti-inflammatory Activity of Selected Bromo-Quinazolinone Analogs

| Compound | Structure Description | Assay | Result | Reference |

|---|---|---|---|---|

| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5% edema inhibition | nih.gov |

| QA-2 | 3-(2-methyl aniline) substituted quinazolinone | Carrageenan-induced paw edema | 82.75% Reduction of Volume (ROV) after 4 hours | fabad.org.tr |

| QA-6 | 3-(2,4-dinitro aniline) substituted quinazolinone | Carrageenan-induced paw edema | 81.03% Reduction of Volume (ROV) after 4 hours | fabad.org.tr |

| 3-(4-Bromo phenyl)-4-(3H)quinazolinone | 3-Aryl substituted quinazolinone | In vitro protein denaturation | High inhibition | rasayanjournal.co.in |

Other Noteworthy Biological Activities (e.g., Anticonvulsant, Antiviral, Antidiabetic, Antioxidant)

Beyond their anti-inflammatory effects, bromo-quinazolinone analogs have been investigated for a range of other biological activities.

Anticonvulsant Activity The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.gov Structure-activity relationship studies have indicated that halogen substitutions can enhance this activity. Research on new quinazoline derivatives showed that a para bromo-substituted analog demonstrated increased effectiveness at the GABA-A receptor, a key target for anticonvulsant drugs. nih.gov This substitution was found to increase the concentration of GABA in the rat brain. nih.gov Another study highlighted a 6-iodo-quinazolinone derivative as a remarkably active compound against pentylenetetrazole (PTZ)-induced seizures, further supporting the role of halogens in modulating anticonvulsant potency. researchgate.net

Antiviral Activity Several bromo-quinazolinone derivatives have been synthesized and evaluated for their potential as antiviral agents. A study focusing on 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones reported potent antiviral activity. researchgate.net Specifically, the compound 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone showed the most potent activity against the vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml. researchgate.net Other quinazolinone derivatives have also shown broad and potent activities against Zika (ZIKV) and Dengue (DENV) viruses, with EC50 values as low as 86 nM. nih.gov

Antidiabetic Activity The potential of quinazolinone derivatives in managing diabetes has also been an area of active research. ekb.eg Bromo-substituted quinazolinones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. semanticscholar.org One study identified 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as a potent inhibitor of this enzyme. semanticscholar.org Another series of novel quinazolin-4(3H)-one heterocycles, synthesized from a 6-bromo-substituted precursor, was assessed for antidiabetic potential using a non-enzymatic glycosylation of hemoglobin assay. semanticscholar.org Compound 3m from this series showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, comparable to the standard alpha-tocopherol. semanticscholar.org This suggests a potential role in lowering glucose concentration. semanticscholar.org

Antioxidant Activity Several studies have highlighted the antioxidant capabilities of quinazolinone derivatives, which are attributed to their ability to scavenge free radicals. sapub.orgnih.gov The introduction of a bromine atom has been shown to contribute to this activity. In an in-vitro study, 3-(4-Bromophenyl)-4-(3H)quinazolinone was among the compounds exhibiting the highest scavenger activity against various free radicals, including DPPH, nitric oxide, and hydrogen peroxide. rasayanjournal.co.in This activity is due to their ability to donate a hydrogen radical or delocalize an electron to stabilize free radicals. sapub.org

Table 2: Summary of Other Biological Activities of Bromo-Quinazolinone Analogs

| Activity | Compound Analog Description | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | para bromo-substituted quinazoline | Increased effectiveness at GABA-A receptor. | nih.gov |

| Antiviral | 6-Bromo-2-phenyl-3-[...]quinazolinone | Potent activity against vaccinia virus (MIC = 1.92 µg/ml). | researchgate.net |

| Antidiabetic | 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | Potent inhibitor of α-glucosidase. | semanticscholar.org |

| Antidiabetic | 6-bromo substituted quinazolinone (Compound 3m ) | Good inhibition of hemoglobin glycosylation (IC50 = 35.91 µg/mL). | semanticscholar.org |

| Antioxidant | 3-(4-Bromophenyl)-4-(3H)quinazolinone | Exhibited highest scavenger activity in its series. | rasayanjournal.co.in |

Insights into Selectivity and Potency Mechanisms against Biological Targets

The diverse biological activities of this compound analogs are intrinsically linked to their chemical structure, which dictates their interaction with various biological targets. The quinazolinone core serves as a privileged scaffold, capable of binding to multiple receptors with high affinity. nih.gov The potency and selectivity of these compounds are significantly influenced by the nature and position of substituents on this core.

The presence of a halogen atom, such as bromine, is a critical determinant of biological activity. Structure-activity relationship (SAR) studies have consistently shown that the presence of a halogen at positions such as 6 or 8 of the quinazolinone ring can enhance antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govnih.govnih.gov For instance, the superior anti-inflammatory activity of p-chlorophenyl substituted analogs over unsubstituted phenyl derivatives suggests that the electronegativity and size of the halogen atom are crucial for interaction with the target enzyme, potentially a cyclooxygenase (COX) isozyme. nih.govresearchgate.net

In the context of anticonvulsant activity, the mechanism often involves the positive allosteric modulation of the GABA-A receptor. mdpi.com The quinazolinone moiety provides the necessary hydrophobic domain for receptor binding, while specific atoms act as hydrogen bond donors or acceptors. mdpi.com The para-bromo substitution on an attached phenyl ring has been shown to increase the compound's effectiveness at the GABA-A receptor, likely by enhancing binding affinity or influencing the electronic properties of the molecule to favor receptor interaction. nih.gov

The selectivity of these compounds for specific biological targets is also a key area of investigation. For example, certain 6-bromo quinazoline derivatives have shown selectivity in distinguishing between cancerous and non-cancerous cell lines. nih.gov This selectivity is governed by the specific substitutions on the quinazolinone ring, which can be tailored to fit the unique binding pockets of target enzymes, such as the epidermal growth factor receptor (EGFR) kinase in cancer cells. nih.gov The ability to systematically modify the quinazolinone scaffold allows for the fine-tuning of its properties, leading to the development of highly potent and selective therapeutic agents. researchgate.net

Computational Chemistry and Rational Drug Design for 5 Bromo 3,4 Dihydro 2 1h Quinazolinone

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is crucial for understanding how a ligand, such as a quinazolinone derivative, might interact with the active site of a biological target, typically a protein or enzyme.

Studies on various quinazolinone derivatives have demonstrated their potential to interact with a wide range of therapeutic targets. For instance, docking studies have been instrumental in evaluating quinazolinones as inhibitors of enzymes like poly (ADP-ribose) polymerase 10 (PARP10), dihydrofolate reductase (DHFR), and various protein kinases such as Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The quinazolinone derivative is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal key binding interactions, such as:

Hydrogen bonds: Interactions between the quinazolinone core (specifically the amide group) and amino acid residues in the target's active site are common. nih.gov

Pi-stacking and Pi-alkyl interactions: The aromatic rings of the quinazolinone scaffold frequently engage in pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues like tyrosine, histidine, and alanine. nih.gov

For bromo-substituted quinazolinones, the bromine atom can influence binding through halogen bonding or by altering the electronic properties of the aromatic system, potentially enhancing binding affinity and selectivity. For example, studies on 6-bromo-quinazoline derivatives targeting EGFR have shown specific interactions with key residues in the ATP-binding site. nih.gov While direct docking data for 5-bromo-3,4-dihydro-2(1H)-quinazolinone is limited, the principles derived from its analogs suggest it would form similar interactions, with the position of the bromine atom critically influencing its specific binding mode and potency.

Table 1: Representative Docking Scores of Quinazolinone Derivatives Against a Therapeutic Target

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazolinone Analog 1 | EGFR | -6.7 | Met793, Leu718 |

| Quinazolinone Analog 2 | PARP10 | -8.5 | Ala911, Tyr919, His887 |

| Quinazolinone Analog 3 | DHFR | -7.9 | Ile7, Phe34, Arg70 |

Note: This table is illustrative and compiled from data on various quinazolinone derivatives to demonstrate typical docking results. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. rsc.org These calculations provide a detailed understanding of a molecule's structure, stability, and reactivity, which are essential for rational drug design.

For quinazolinone derivatives, DFT studies are often employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govsapub.org

Calculate Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with its biological target.

In the case of a compound like 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations have been used to analyze its FMOs and understand its molecular reactivity. nih.gov Such studies reveal that the distribution of HOMO and LUMO is spread across the fused ring system, and the presence of the bromine atom can significantly influence the electronic distribution and reactivity profile of the molecule. rsc.orgnih.gov These insights are crucial for predicting sites of metabolic transformation and for designing analogs with improved electronic properties for target binding.

Table 2: DFT-Calculated Electronic Properties of a Representative Bromo-Quinazolinone Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

| Chemical Hardness (η) | 2.325 |

Note: Data is representative of DFT calculations performed on bromo-quinazolinone scaffolds and illustrates the type of information generated. nih.govsapub.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.

For quinazolinone-based inhibitors, MD simulations are used to:

Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability.

Analyze Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can reveal different conformations that the ligand adopts within the binding pocket and how the protein structure adapts to the ligand.

Refine Docking Poses: MD simulations can be used to refine the initial poses generated by docking, often leading to a more accurate representation of the binding mode.

Studies on 6-bromo-quinazoline derivatives targeting EGFR have utilized MD simulations to confirm the stability of the docked poses. nih.gov These simulations showed that the key hydrogen bonds and hydrophobic interactions predicted by docking were maintained throughout the simulation, lending confidence to the proposed binding model. This dynamic information is critical for understanding the residence time of a drug on its target and for designing analogs with improved binding kinetics.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with screening large numbers of physical compounds.

For the quinazolinone scaffold, virtual screening can be performed by:

Structure-based virtual screening: Docking a large library of quinazolinone analogs against the 3D structure of a specific target.

Ligand-based virtual screening: Using a known active quinazolinone as a template to search for other molecules with similar shapes or chemical features (pharmacophores).

Researchers have successfully used in silico screening to identify novel quinazolinone-based inhibitors for targets like dihydrofolate reductase (DHFR). researchgate.net Starting with a diverse virtual library of quinazolinone derivatives, compounds are computationally docked and scored. The top-scoring "hits" are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. This process allows for the rapid exploration of a vast chemical space to discover novel and potent lead compounds. The design of these virtual libraries often involves systematically modifying the core scaffold of a molecule like this compound at various positions to explore the structure-activity relationship (SAR) computationally before committing to resource-intensive synthesis.

Cheminformatics Approaches for Lead Optimization and Analog Prioritization

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery processes. Once initial "hit" compounds are identified, cheminformatics tools are essential for the lead optimization phase, where the goal is to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.

For quinazolinone derivatives, cheminformatics approaches are applied to:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By building a QSAR model for a series of quinazolinone analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize those with the highest predicted potency.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. In silico tools can predict properties like solubility, cell permeability (e.g., Caco-2), plasma protein binding, and potential toxicity. researchgate.netekb.eg These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Analog Prioritization: By combining data from docking scores, QSAR predictions, and ADMET profiles, cheminformatics platforms can rank and prioritize a list of potential analogs for synthesis. This ensures that synthetic chemistry efforts are focused on the most promising compounds. researchgate.net

Through these computational strategies, the development of derivatives based on the this compound scaffold can be pursued in a highly efficient and targeted manner, accelerating the journey from initial concept to a potential drug candidate. nih.gov

Future Perspectives and Research Directions for 5 Bromo 3,4 Dihydro 2 1h Quinazolinone

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 5-bromo-3,4-dihydro-2(1H)-quinazolinone and its derivatives will likely prioritize green chemistry principles to enhance efficiency, reduce waste, and improve safety. bohrium.comfrontiersin.org Research is moving towards methodologies that offer high atom economy, utilize eco-friendly solvents, and employ recyclable catalysts. bohrium.com

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing the essential parts of all reactants, are highly efficient. Future work could adapt MCR strategies for the one-pot synthesis of diverse this compound libraries.

Catalyst Innovation: The use of novel catalysts, such as magnetically recoverable palladium nanocatalysts, has shown promise in synthesizing quinazolinones with high yields (82-98%) and excellent recyclability, retaining over 89% activity after five cycles. bohrium.comfrontiersin.org Exploring similar catalytic systems for the synthesis of the target compound could offer significant advantages.

Green Solvents and Conditions: Replacing traditional volatile organic solvents with greener alternatives like glycerol (B35011), water, or deep eutectic solvents is a major goal. researchgate.netresearchgate.net Catalyst-free approaches, potentially using microwave or ultrasound irradiation, or oxidants like hydrogen peroxide (H₂O₂), represent another sustainable pathway being explored for quinazolinone synthesis. researchgate.netacs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Magnetic Nanocatalysis | Use of magnetically recoverable catalysts (e.g., Palladium-based). | High product yields, catalyst can be easily separated and reused for multiple cycles, cost-effective. | bohrium.comfrontiersin.org |

| Green Solvents | Employing environmentally benign solvents like glycerol or water. | Reduces use of toxic solvents, simplifies product separation, aligns with sustainability goals. | researchgate.net |

| Ultrasound/Microwave-Assisted Synthesis | Using alternative energy sources to drive reactions. | Shorter reaction times, improved yields, often performed under solvent-free conditions. | researchgate.netujpronline.com |

| Transition Metal-Free Reactions | Avoiding heavy metal catalysts by using reagents like H₂O₂ as a green oxidant. | Lower cost, reduced metal contamination in the final product, environmentally friendly. | acs.org |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a vast array of pharmacological activities. nih.gov While the parent structure is associated with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, the specific 5-bromo substitution offers a unique avenue for discovering novel therapeutic applications. nih.govmdpi.comjuniperpublishers.comresearchgate.net The lipophilicity of quinazolinones also makes them suitable candidates for targeting central nervous system (CNS) diseases, as they may be able to penetrate the blood-brain barrier. nih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. The bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

| Potential Therapeutic Area | Rationale Based on Quinazolinone Scaffold | Specific Target/Disease Focus | Reference |

|---|---|---|---|

| Oncology | Known anticancer activity; 5-bromo-2-substituted-4(3H)-quinazolinone is an intermediate for thymidylate synthase inhibitors. | Thymidylate synthase, protein kinase inhibition (e.g., EGFR, PI3K), microtubule polymerization. | nih.govmdpi.commdpi.com |

| Infectious Diseases | Broad-spectrum antibacterial, antifungal, antiviral, and anti-tubercular activities reported for analogs. Halogen substitution can enhance antimicrobial effects. | Multi-drug resistant (MDR) bacteria (e.g., MRSA), fungal pathogens, Mycobacterium tuberculosis. | nih.govresearchgate.netnih.gov |

| Neurological Disorders | Demonstrated anticonvulsant activity and potential to cross the blood-brain barrier. | Epilepsy, neurodegenerative diseases (e.g., Alzheimer's), CNS-related inflammation. | nih.govmdpi.com |

| Inflammatory Diseases | Many quinazolinone derivatives show potent anti-inflammatory effects. | Chronic inflammatory conditions like rheumatoid arthritis. | juniperpublishers.comnih.gov |

Advanced Structure-Based Drug Design Approaches for Enhanced Potency and Selectivity

To unlock the full therapeutic potential of this compound, modern computational and structure-based drug design techniques are essential. These approaches can guide the synthesis of derivatives with improved potency, higher selectivity, and better drug-like properties.

Future research will heavily rely on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is crucial. SAR studies have shown that substitutions at positions 2 and 3, and the presence of halogens on the benzene (B151609) ring, can significantly impact biological activity. nih.govmdpi.comnih.gov For instance, aryl rings substituted with halogens have been shown to improve binding to microtubules, an important anticancer target. mdpi.com

Molecular Docking and Dynamics: These in silico tools allow researchers to visualize and predict how different derivatives will bind to specific biological targets, such as enzyme active sites or receptors. researchgate.net This helps in prioritizing the synthesis of compounds that are most likely to be active, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the chemical structure of derivatives with their biological activity. These models can then predict the activity of novel, unsynthesized compounds. researchgate.net

| Design Strategy | Description | Application to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. | Predicting binding modes and affinities to targets like kinases (e.g., VEGFR-2, PI3K) or phosphodiesterases. | mdpi.comresearchgate.netnih.gov |

| SAR Elucidation | Investigating how changes in a molecule's structure affect its biological activity. | Synthesizing libraries with modifications at positions 2 and 3 to optimize potency and selectivity. | nih.govmdpi.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Designing novel derivatives that fit the pharmacophore of a desired target. | researchgate.net |

| Molecular Dynamics Simulation | Simulating the physical movements of atoms and molecules to study the stability of ligand-target complexes. | Assessing the stability of the binding of designed inhibitors over time. | researchgate.netnih.gov |

Applications in Chemical Biology and Advanced Materials (e.g., Fluorescent Probes, Bioimaging)

Beyond pharmaceuticals, the quinazolinone scaffold holds considerable promise for applications in chemical biology and materials science due to its favorable photophysical properties. rsc.orgresearchgate.net Many quinazolinone derivatives exhibit strong fluorescence, good biocompatibility, and low toxicity, making them ideal candidates for developing advanced molecular tools. rsc.orgresearchgate.net

Future research directions include:

Fluorescent Probes: The this compound core can be functionalized to create "turn-on" or "turn-off" fluorescent probes. These probes can be designed to selectively detect specific ions, small molecules (like hypochlorite (B82951) or carbon monoxide), or enzymatic activities within biological systems. researchgate.netnih.gov

Bioimaging Agents: The inherent fluorescence of some quinazolinones can be harnessed for cellular and in vivo imaging. The bromine atom could serve as a handle for further modifications to tune the fluorescence wavelength or to attach targeting moieties that direct the probe to specific cells or organelles.

Advanced Materials: The luminescent properties of quinazolinone derivatives make them interesting building blocks for organic light-emitting diodes (OLEDs) or other optoelectronic materials. rsc.org Some derivatives also exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence intensity increases in the aggregated state, which is highly desirable for certain imaging and sensing applications. nih.gov

| Application Area | Underlying Principle | Potential Role of this compound | Reference |

|---|---|---|---|

| Fluorescent Probes | Changes in fluorescence upon interaction with a specific analyte. | Core scaffold for probes detecting reactive oxygen species, metal ions, or toxic gases. | researchgate.netnih.govciac.jl.cn |

| Bioimaging | Use of fluorescent molecules to visualize biological structures and processes. | Development of novel stains for live-cell imaging or targeted imaging agents. | rsc.orgresearchgate.net |

| Luminescent Materials | Molecules that emit light under certain conditions. | Building block for organic electronics or solid-state sensors. | rsc.org |

| Aggregation-Induced Emission (AIE) | Fluorophores that are non-emissive in solution but highly luminescent in an aggregated state. | Designing probes for applications where aggregation is a key event, such as monitoring protein fibrillation. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.govmdpi.com Integrating these powerful computational tools into the research pipeline for this compound can significantly enhance the efficiency of developing new drugs and materials.

Future applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, allowing researchers to filter out compounds with unfavorable profiles early in the process. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target and low predicted toxicity. nih.gov

High-Throughput Screening Analysis: AI can rapidly analyze the vast amounts of data generated from high-throughput screening campaigns to identify hit compounds and uncover complex structure-activity relationships that may not be apparent to human researchers.

Target Identification: AI tools can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which derivatives of this compound may be effective. mdpi.com

| AI/ML Application | Description | Specific Use Case for this compound | Reference |

|---|---|---|---|

| ADMET Prediction | Using ML models to predict pharmacokinetic and toxicity profiles. | Virtually screening a library of derivatives to prioritize those with good drug-like properties. | nih.govcrimsonpublishers.com |

| Generative Models | AI algorithms that create novel chemical structures with desired characteristics. | Designing new, optimized quinazolinone-based kinase inhibitors or fluorescent probes. | nih.gov |

| Protein Structure Prediction | Tools like AlphaFold predict the 3D structure of protein targets from their amino acid sequence. | Generating accurate models of target proteins for subsequent structure-based drug design. | nih.gov |

| Analysis of 'Omics' Data | Applying ML to large biological datasets (genomics, proteomics) to find new drug targets. | Identifying novel cancer-related pathways that could be modulated by quinazolinone derivatives. | mdpi.com |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 5-bromo-3,4-dihydro-2(1H)-quinazolinone derivatives?

- Methodology :

- Synthesis : Use Friedel-Crafts acylation for C6-substituted derivatives. For example, react 3-methyl-3,4-dihydroquinazolin-2(1H)-one with acyl chlorides/bromides in the presence of AlCl₃ in carbon disulfide under reflux (50°C, 24 h). Post-reaction, purify via filtration, drying, and recrystallization (ethanol) .

- Bromination : Introduce bromine via electrophilic substitution or use pre-brominated intermediates (e.g., 5-bromo-2-aminobenzoic acid) as precursors .

- Characterization : Confirm purity and structure using HPLC, NMR (for regiochemistry), and mass spectrometry (for molecular weight verification) .

Q. What are the primary biological activities of this compound?

- Key Activities :

- MAO-B Inhibition : Derivatives exhibit IC₅₀ values as low as 0.269 µM for MAO-B, comparable to reference inhibitors like clorgyline. Selectivity over MAO-A is critical for neurodegenerative disease applications .

- Neuroprotective Potential : MAO-B inhibition suggests utility in Parkinson’s disease models by reducing oxidative stress .

- Structural Insights : The bromine atom enhances steric and electronic interactions with enzyme active sites, improving binding affinity .

Advanced Research Questions

Q. How can researchers design derivatives with enhanced MAO-B selectivity and reduced toxicity?

- Structure-Activity Relationship (SAR) Strategies :